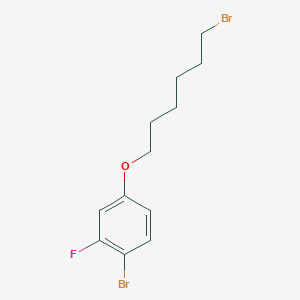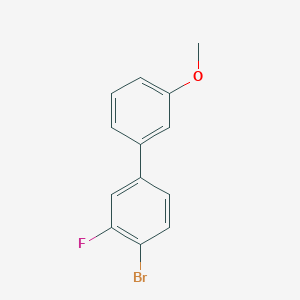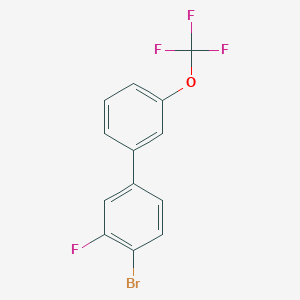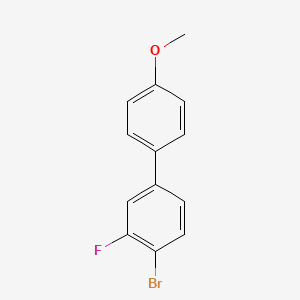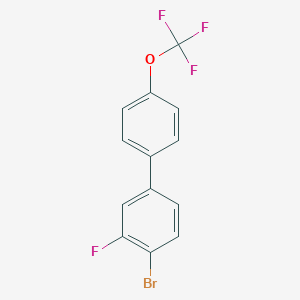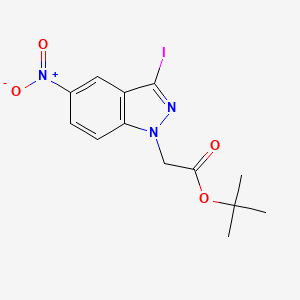
tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate: is an organic compound that features a tert-butyl ester group, a bromo-fluorophenoxy moiety, and a propoxy linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate typically involves the reaction of 4-bromo-3-fluorophenol with 3-chloropropyl acetate under basic conditions to form the intermediate 3-(4-bromo-3-fluorophenoxy)propyl acetate. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy moiety can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiocyanate derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the aromatic ring.
Ester Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving esterification and nucleophilic substitution reactions.
Biology and Medicine:
- Potential applications in drug development due to its ability to undergo various chemical transformations.
- Studied for its interactions with biological molecules and potential as a pharmacophore.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its role in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromo and fluoro substituents on the phenoxy ring can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis, providing a pathway for the release of active carboxylic acids in biological systems.
類似化合物との比較
- tert-Butyl 2-(3-(4-chloro-3-fluorophenoxy)propoxy)acetate
- tert-Butyl 2-(3-(4-bromo-2-fluorophenoxy)propoxy)acetate
- tert-Butyl 2-(3-(4-bromo-3-chlorophenoxy)propoxy)acetate
Comparison:
- Structural Differences: The position and type of halogen substituents on the phenoxy ring can significantly affect the reactivity and properties of the compound.
- Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in nucleophilic substitution and other reactions.
- Applications: While similar compounds may be used in analogous applications, the specific halogen substituents can influence their suitability for particular reactions or biological activities.
This detailed article provides a comprehensive overview of tert-Butyl 2-(3-(4-bromo-3-fluorophenoxy)propoxy)acetate, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl 2-[3-(4-bromo-3-fluorophenoxy)propoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFO4/c1-15(2,3)21-14(18)10-19-7-4-8-20-11-5-6-12(16)13(17)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMZMNOEVJUAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOC1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
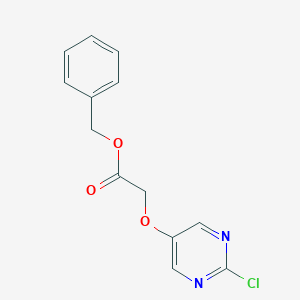
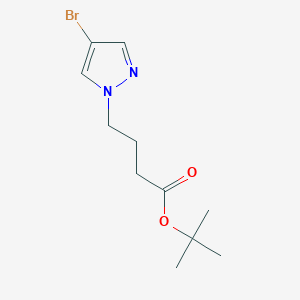
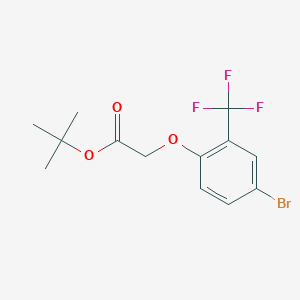
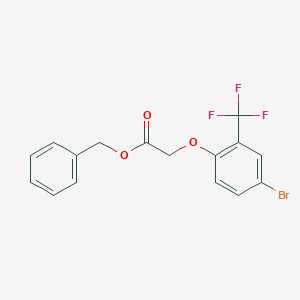
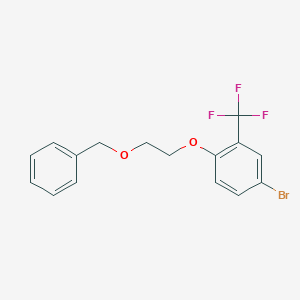
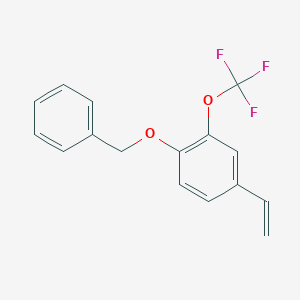
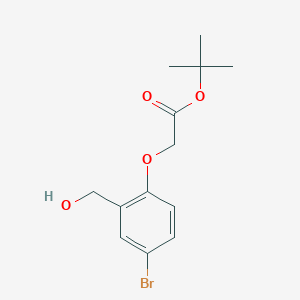
![1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B8153360.png)
